molecular formula C9H9FO2 B2892280 2-Ethyl-3-fluorobenzoic acid CAS No. 1261884-93-8

2-Ethyl-3-fluorobenzoic acid

Cat. No.: B2892280
CAS No.: 1261884-93-8
M. Wt: 168.167
InChI Key: DOKMJODMJAXKHL-UHFFFAOYSA-N
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Description

2-Ethyl-3-fluorobenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by an ethyl group and a fluorine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2-ethylbenzoic acid. This process typically uses a fluorinating agent such as elemental fluorine (F2) or a fluorinating reagent like Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position on the benzene ring.

Another method involves the diazotization of 2-ethyl-3-aminobenzoic acid followed by a Sandmeyer reaction to introduce the fluorine atom. This process involves the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then reacted with a fluorinating agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound can be converted to 2-carboxy-3-fluorobenzoic acid or 2-formyl-3-fluorobenzoic acid.

    Reduction: The compound can be reduced to 2-ethyl-3-fluorobenzyl alcohol or 2-ethyl-3-fluorobenzaldehyde.

    Substitution: Products depend on the nucleophile used, such as 2-ethyl-3-hydroxybenzoic acid or 2-ethyl-3-aminobenzoic acid.

Scientific Research Applications

2-Ethyl-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals, as fluorine atoms often enhance the biological activity and metabolic stability of drugs.

    Medicine: Research into fluorinated compounds like this compound can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-fluorobenzoic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The ethyl group may also affect the compound’s lipophilicity and membrane permeability, impacting its overall bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzoic acid: Similar in structure but lacks the ethyl group. It has different chemical and biological properties due to the absence of the ethyl substituent.

    2-Ethylbenzoic acid: Lacks the fluorine atom, resulting in different reactivity and applications.

    2-Fluorobenzoic acid: Similar but with the fluorine atom at the 2-position instead of the 3-position, leading to different chemical behavior.

Uniqueness

2-Ethyl-3-fluorobenzoic acid is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, such as altered reactivity and stability, making it valuable for various research and industrial applications.

Biological Activity

2-Ethyl-3-fluorobenzoic acid (C9H9FO2) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a fluorine atom attached to the benzene ring, which can significantly influence its biological properties. The ethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is largely attributed to the presence of the fluorine atom, which can enhance binding affinity to biological targets such as enzymes and receptors. This is particularly relevant in the development of pharmaceuticals where fluorinated compounds often exhibit improved metabolic stability and efficacy compared to their non-fluorinated counterparts .

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Pharmaceutical Development : The compound is being explored as a building block for synthesizing fluorinated pharmaceuticals. Fluorine substitution can enhance the pharmacological profiles of drugs by improving their metabolic stability and bioactivity.
  • Cytotoxicity Studies : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, tetrahydroacridine derivatives containing the fluorobenzoyl moiety demonstrated significant cytotoxicity against lung cancer cells (A549) and colorectal cancer cells (HT29) with varying IC50 values .

Case Study 1: Cytotoxic Activity Against Cancer Cells

A study evaluated the cytotoxic activity of tetrahydroacridine derivatives containing this compound against A549 and HT29 cell lines. The results indicated that compounds with longer carbon linkages and meta-positioned fluorine showed enhanced cytotoxicity:

CompoundA549 IC50 (μM)HT29 IC50 (μM)
Compound 450.00 ± 5.0030.00 ± 3.00
Compound 645.00 ± 4.0025.00 ± 2.00
Etoposide451.47 ± 18.27654.03 ± 39.51

The study concluded that structural modifications significantly impacted the selectivity and potency of the compounds against cancer cells .

Case Study 2: Pharmacokinetic Properties

Another investigation focused on the pharmacokinetic properties of fluorinated compounds, including derivatives of this compound. The study assessed their solubility, metabolic stability, and interaction with human liver microsomes, revealing that the incorporation of fluorine improved metabolic stability while maintaining favorable solubility profiles .

Applications in Research

The unique properties of this compound make it a valuable compound in various scientific applications:

  • Medicinal Chemistry : It serves as a precursor for synthesizing novel therapeutic agents with enhanced efficacy.
  • Material Science : The compound is utilized in developing specialty chemicals and materials, including polymers and agrochemicals .

Properties

IUPAC Name

2-ethyl-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKMJODMJAXKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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